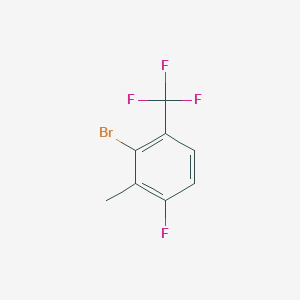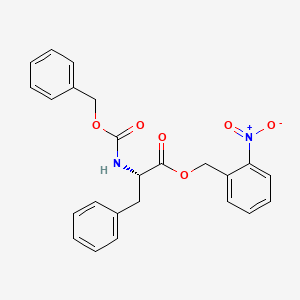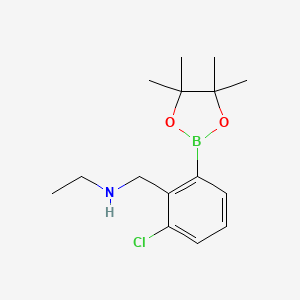
N-omega-Carboxymethyl-L-arginine (CMA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-omega-Carboxymethyl-L-arginine (CMA) is a useful research compound. Its molecular formula is C8H16N4O4 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
The exact mass of the compound N-omega-Carboxymethyl-L-arginine (CMA) is 232.11715500 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-omega-Carboxymethyl-L-arginine (CMA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-omega-Carboxymethyl-L-arginine (CMA) including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-omega-Carboxymethyl-L-arginine (CMA) is an advanced glycation end product (AGE) that primarily targets proteins during aging in humans . It is produced by oxidation in glycated collagen, which is one of the major proteins detected in biological samples .
Mode of Action
CMA is generated in collagen through a non-enzymatic reaction between reducing sugars such as glucose and amino groups in proteins . The formation of CMA is enhanced with increasing glucose concentration and is inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator .
Biochemical Pathways
The formation of CMA is a part of the glycation process, which involves the reaction of reducing sugars with proteins. This process leads to the formation of AGEs, including CMA. AGEs accumulate in proteins during aging and have been associated with various age-related diseases .
Result of Action
The accumulation of CMA in collagen-rich tissues is a marker of protein oxidation and glycation . It has been detected in higher levels in the skin of mice and in the aorta of elderly humans compared to other AGEs . This suggests that CMA could serve as a useful indicator of collagen oxidation and glycation .
Action Environment
The formation of CMA is influenced by environmental factors such as glucose concentration. Higher glucose levels enhance the formation of CMA . Additionally, the presence of dicarbonyl-trapping reagents and metal chelators can inhibit the formation of CMA .
生化学分析
Biochemical Properties
CMA interacts with various enzymes and proteins. It has been found to weakly inhibit the in vitro activities of endothelium type nitric oxide synthases (NOS), which are enzymes that produce nitric oxide (NO), a molecule involved in several physiological and pathological processes . CMA also potentially inhibits arginase, an enzyme that modulates intracellular L-arginine bioavailability .
Cellular Effects
The effects of CMA on cells are complex and multifaceted. It has been associated with the pathogenesis of vascular complications such as kidney failure and atherosclerosis due to its structural similarity to endogenous inhibitors of NOS . This suggests that CMA may influence cell signaling pathways and gene expression related to these diseases.
Molecular Mechanism
At the molecular level, CMA exerts its effects through various mechanisms. It inhibits the activities of NOS and arginase, potentially affecting NO biosynthesis and L-arginine bioavailability within cells
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CMA can change over time. For instance, when various protein samples were incubated with glucose, the CMA content increased in a time-dependent manner only in glycated collagen . This suggests that CMA’s effects on cellular function may vary depending on the duration of exposure and the specific conditions of the experiment.
Metabolic Pathways
CMA is involved in the metabolic pathway of L-arginine, a crucial amino acid. It is formed by the non-enzymatic reaction of L-arginine with reducing sugars
特性
IUPAC Name |
(2S)-2-amino-5-[[N'-(carboxymethyl)carbamimidoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O4/c9-5(7(15)16)2-1-3-11-8(10)12-4-6(13)14/h5H,1-4,9H2,(H,13,14)(H,15,16)(H3,10,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYVWHCRKHJLRB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride](/img/structure/B6330304.png)







![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)





